molecular formula C15H14ClNO3 B8743682 7-Chloro-6-((4-oxocyclohexyl)oxy)isoquinolin-1(2H)-one CAS No. 923022-92-8

7-Chloro-6-((4-oxocyclohexyl)oxy)isoquinolin-1(2H)-one

Cat. No. B8743682
M. Wt: 291.73 g/mol
InChI Key: JMFPVFHESIMZHF-UHFFFAOYSA-N
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Patent
US08710077B2

Procedure details

800 mg (1.94 mmol) of 7-chloro-6-(1,4-dioxa-spiro[4.5]dec-8-yloxy)-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one (65) were dissolved in 3 mL of TFA and heated in a microwave oven at 150° C. for 3 h. Methanol was added and the reaction mixture was evaporated. The crude product was purified by silica gel chromatography to yield 230 mg of 7-chloro-6-(4-oxo-cyclohexyloxy)-2H-isoquinolin-1-one (67). Rt=1.02 min (Method C). Detected mass: 292.1 (M+H+).
Name
7-chloro-6-(1,4-dioxa-spiro[4.5]dec-8-yloxy)-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8](CC3C=CC(OC)=CC=3)[C:9]2=[O:12])=[CH:4][C:3]=1[O:22][CH:23]1[CH2:32][CH2:31][C:26]2(OCC[O:27]2)[CH2:25][CH2:24]1.CO>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][NH:8][C:9]2=[O:12])=[CH:4][C:3]=1[O:22][CH:23]1[CH2:24][CH2:25][C:26](=[O:27])[CH2:31][CH2:32]1

Inputs

Step One
Name
7-chloro-6-(1,4-dioxa-spiro[4.5]dec-8-yloxy)-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one
Quantity
800 mg
Type
reactant
Smiles
ClC1=C(C=C2C=CN(C(C2=C1)=O)CC1=CC=C(C=C1)OC)OC1CCC2(OCCO2)CC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C=CNC(C2=C1)=O)OC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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